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Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

Cat. No.: B1312425 Get Quote

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Methyl-4-nitroindole (CAS No: 3484-10-4), a key synthetic intermediate in the development of

pharmaceuticals such as the CRTH2 receptor antagonist AZD1981.[1] This document is

intended for researchers, scientists, and drug development professionals, offering a

consolidated resource for the characterization of this compound. It includes detailed

experimental protocols for various spectroscopic techniques, a summary of quantitative data in

tabular format, and logical workflows for synthesis and analysis. The guide aims to facilitate

accurate structural confirmation and purity assessment, which are critical for advancing

research and development in medicinal chemistry.

Molecular Properties
2-Methyl-4-nitroindole is an organic compound that typically appears as a yellow to brown

solid.[1] Its core structure consists of an indole ring system substituted with a methyl group at

the 2-position and a nitro group at the 4-position. This substitution pattern creates a significant

electronic polarization across the molecule, with the methyl group acting as an electron-

donating substituent and the nitro group as a strong electron-withdrawing one.[2]
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Property Value Reference

Molecular Formula C₉H₈N₂O₂ [3]

Molecular Weight 176.17 g/mol [3]

CAS Number 3484-10-4 [3]

Appearance Yellow to brown solid [1]

Melting Point 192-194 °C [1]

Synthesis and Spectroscopic Analysis Workflow
The synthesis of 2-Methyl-4-nitroindole is commonly achieved through the reaction of 3-

nitroaniline with acetone in the presence of a strong base like potassium tert-butoxide.[1]

Following synthesis, a systematic workflow involving purification and subsequent spectroscopic

analysis is essential to confirm the structure and purity of the final product.

Synthesis Workflow for 2-Methyl-4-nitroindole
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Caption: Synthesis workflow for 2-Methyl-4-nitroindole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.calpaclab.com/2-methyl-4-nitroindole-min-97-1-gram/ala-m192901-1g
https://www.calpaclab.com/2-methyl-4-nitroindole-min-97-1-gram/ala-m192901-1g
https://www.calpaclab.com/2-methyl-4-nitroindole-min-97-1-gram/ala-m192901-1g
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5956553_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5956553_EN.htm
https://www.benchchem.com/product/b1312425?utm_src=pdf-body
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5956553_EN.htm
https://www.benchchem.com/product/b1312425?utm_src=pdf-body-img
https://www.benchchem.com/product/b1312425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Spectroscopic Techniques
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Caption: General workflow for spectroscopic analysis.

Spectroscopic Data and Interpretation
NMR spectroscopy is fundamental for elucidating the precise molecular structure of 2-Methyl-
4-nitroindole. The ¹H NMR spectrum provides detailed information about the proton

environment.

¹H NMR Spectroscopic Data (DMSO-d₆)[1]
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

11.85 br. s - 1H N-H (Indole)

7.99 dd 8.1, 1.0 1H Aromatic H

7.74 dt 8.0, 0.8 1H Aromatic H

7.19 t 8.0 1H Aromatic H

6.80 t 0.9 1H Aromatic H

2.49 d 0.8 3H -CH₃

Expected ¹³C NMR Signals While specific experimental data for ¹³C NMR is not readily

available in the cited literature, characteristic signals for the nitroindole framework can be

predicted.[2] The carbon atom attached to the nitro group is expected to appear significantly

downfield due to the strong electron-withdrawing effect.[2] Aromatic carbons would resonate in

the typical 110-140 ppm range, while the methyl carbon signal would appear upfield, generally

around 10-20 ppm.

Experimental Protocol (General) A general protocol for NMR analysis of indole derivatives

involves the following steps:[4]

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Methyl-4-nitroindole in

0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR

tube.[1][4]

Instrument Setup: Tune and match the NMR probe to the correct frequency for the nucleus

being observed (e.g., 500 MHz for ¹H).[5]

Data Acquisition: Acquire the spectrum at room temperature. For a typical ¹H spectrum, 16 to

32 scans are co-added to enhance the signal-to-noise ratio.[4]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the chemical shifts to the residual solvent peak.
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Mass spectrometry is used to determine the molecular weight and to gain structural information

from the fragmentation pattern of the compound.

Expected Mass Spectrometry Fragmentation

m/z Proposed Ion Comments Reference

176 [M]⁺
Molecular ion peak for

C₉H₈N₂O₂
[2]

130 [M - NO₂]⁺

Loss of the nitro

group; often the base

peak.

[2]

116 [M - NO]⁺

Loss of nitric oxide, a

common

fragmentation for

nitroaromatics.

[6]

Experimental Protocol (General)

Sample Introduction: Introduce the sample into the mass spectrometer. For a thermally

stable compound like 2-Methyl-4-nitroindole, a direct insertion probe with electron

ionization (EI) is a common method.[4]

Ionization: Use a standard electron ionization energy of 70 eV to generate charged

fragments.[7]

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and

key fragments.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to support the proposed structure. The loss of NO₂ (46 amu) and NO

(30 amu) are characteristic fragmentation pathways for nitroindole compounds.[2][6]

IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.
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Key Infrared (IR) Absorption Bands

Wavenumber
(cm⁻¹)

Functional Group Description Reference

~3400-3200 N-H Stretch
Characteristic of the

indole N-H group.
[2][8]

~1600-1500 N-O Stretch
Asymmetric stretching

of the nitro group.
[2]

~1600-1580 C=C Stretch
Aromatic ring

stretching.
[2]

~1456 C-C Stretch
In-ring stretching of

the indole core.
[8]

Experimental Protocol (General)

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in 2-Methyl-4-nitroindole, such as the N-H, N-O, and aromatic C=C bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the molecule.

Expected UV-Visible (UV-Vis) Absorption For nitroindole isomers, absorption spectra typically

show one or more broad peaks in the near-UV range (300–400 nm).[6] Specifically, the

absorption spectrum for 4-nitroindole is known to extend further into the visible range

compared to other isomers, which is a characteristic feature to note for 2-Methyl-4-nitroindole.

[6]

Experimental Protocol (General)
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Sample Preparation: Prepare a dilute solution of 2-Methyl-4-nitroindole in a UV-transparent

solvent, such as methanol or 2-propanol.[6][9]

Data Acquisition: Record the absorption spectrum over a range of 200–700 nm using a

spectrophotometer.[6] Use a solvent-filled cuvette as a blank for baseline correction.

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and analyze the

shape of the absorption bands to understand the electronic properties of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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